molecular formula C17H26N2O6S B4725414 tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate

tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B4725414
M. Wt: 386.5 g/mol
InChI Key: UENFZBSCDKEUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound used in scientific research for its pharmacological properties. It is a piperazine derivative that has shown potential in the treatment of various diseases.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in the development and progression of diseases. It has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and the PI3K/Akt/mTOR pathway, a signaling pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, inhibit cancer cell growth, induce apoptosis, have neuroprotective effects, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate in lab experiments are its potential therapeutic properties and its ability to inhibit certain enzymes and signaling pathways. However, its limitations include its limited solubility in water and its potential toxicity at high doses.

Future Directions

For tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate research include further investigation into its mechanism of action, optimization of its pharmacological properties, and development of more efficient synthesis methods. It also has potential for use in combination therapy with other drugs for the treatment of various diseases.

Scientific Research Applications

Tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been used in various scientific research studies. It has shown potential in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been found to reduce inflammation and oxidative stress. In neurological disorder research, it has been found to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

tert-butyl 4-(2,5-dimethoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O6S/c1-17(2,3)25-16(20)18-8-10-19(11-9-18)26(21,22)15-12-13(23-4)6-7-14(15)24-5/h6-7,12H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENFZBSCDKEUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.